molecular formula C62H71N11O18 B12403137 Fluorescent Substrate for Asp-Specific Proteases

Fluorescent Substrate for Asp-Specific Proteases

Cat. No.: B12403137
M. Wt: 1258.3 g/mol
InChI Key: PFEQHJCFRHQYSA-PTADSWQXSA-N
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Description

Fluorescent Substrate for Asp-Specific Proteases is a specialized chemical compound designed to cleave specifically at the Asp-Val bond. This substrate is widely used in scientific research for its ability to provide a fluorescent signal upon cleavage, making it an invaluable tool for studying protease activity and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Substrate for Asp-Specific Proteases typically involves the incorporation of a fluorophore and a quencher into a peptide sequence that includes the Asp-Val bond. The fluorophore and quencher are chosen to ensure efficient Förster Resonance Energy Transfer (FRET), which is disrupted upon cleavage of the peptide, resulting in fluorescence .

Industrial Production Methods: Industrial production of this substrate involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support, followed by the incorporation of the fluorophore and quencher .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major product of the cleavage reaction is the separated fluorophore, which emits fluorescence, and the quencher, which no longer absorbs the emitted light .

Mechanism of Action

The mechanism of action involves the specific cleavage of the Asp-Val bond by Asp-specific proteases. The fluorophore and quencher are positioned such that, in the intact substrate, the quencher absorbs the fluorescence emitted by the fluorophore. Upon cleavage, the fluorophore is separated from the quencher, resulting in the emission of fluorescence . This fluorescence can be measured to determine the activity of the protease.

Comparison with Similar Compounds

    Fluorescent Substrate for Serine Proteases: Similar in function but specific for serine proteases.

    Fluorescent Substrate for Cysteine Proteases: Designed for cysteine proteases.

    Fluorescent Substrate for Metalloproteases: Specific for metalloproteases.

Uniqueness: The uniqueness of Fluorescent Substrate for Asp-Specific Proteases lies in its specificity for the Asp-Val bond, making it an essential tool for studying Asp-specific proteases. Its design ensures high sensitivity and specificity, which is crucial for accurate measurement of protease activity .

Properties

Molecular Formula

C62H71N11O18

Molecular Weight

1258.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1

InChI Key

PFEQHJCFRHQYSA-PTADSWQXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C5=CC=CC=C5N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N

Origin of Product

United States

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